Cas no 2680723-10-6 (Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2680723-10-6
- benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- EN300-28290021
- Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
-
- インチ: 1S/C17H17NO4/c19-15-6-7-16-14(10-15)11-18(8-9-21-16)17(20)22-12-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2
- InChIKey: QBLNHTCEJNSWQM-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(=CC=2CN(C(=O)OCC2C=CC=CC=2)CC1)O
計算された属性
- せいみつぶんしりょう: 299.11575802g/mol
- どういたいしつりょう: 299.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59Ų
Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290021-5.0g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 5.0g |
$4890.0 | 2025-03-19 | |
Enamine | EN300-28290021-1.0g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 1.0g |
$1686.0 | 2025-03-19 | |
Enamine | EN300-28290021-5g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 5g |
$4890.0 | 2023-09-08 | ||
Enamine | EN300-28290021-10g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 10g |
$7250.0 | 2023-09-08 | ||
Enamine | EN300-28290021-10.0g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 10.0g |
$7250.0 | 2025-03-19 | |
Enamine | EN300-28290021-0.25g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 0.25g |
$1551.0 | 2025-03-19 | |
Enamine | EN300-28290021-0.5g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 0.5g |
$1619.0 | 2025-03-19 | |
Enamine | EN300-28290021-1g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 1g |
$1686.0 | 2023-09-08 | ||
Enamine | EN300-28290021-0.05g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 0.05g |
$1417.0 | 2025-03-19 | |
Enamine | EN300-28290021-0.1g |
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2680723-10-6 | 95.0% | 0.1g |
$1484.0 | 2025-03-19 |
Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報
Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate: A Comprehensive Overview
Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate, also known by its CAS number 2680723-10-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a seven-membered ring containing both oxygen and nitrogen atoms. The presence of the hydroxyl group at the 7-position and the carboxylate ester functionality at the 4-position makes this compound unique and potentially bioactive.
The structure of Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate is characterized by a fused bicyclic system. The benzoxazepine core consists of a benzene ring fused to a five-membered ring containing one oxygen and one nitrogen atom. The tetrahydro designation indicates that the five-membered ring is partially saturated, with two double bonds present. The hydroxyl group at position 7 adds to the compound's complexity and may play a role in its pharmacological activity. The carboxylate ester group at position 4 suggests that this compound could be an ester derivative of a corresponding acid.
Recent studies have highlighted the potential of benzoxazepines as scaffolds for drug discovery. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated that certain benzoxazepine derivatives exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate could be explored for its potential therapeutic applications.
The synthesis of this compound involves a multi-step process that typically starts with the preparation of the benzoxazepine core. One common approach is the cyclization of an appropriate amino alcohol or amide derivative under acidic or basic conditions. Subsequent functionalization steps are then employed to introduce the hydroxyl and carboxylate groups at their respective positions. The use of protecting groups and selective deprotection strategies is often necessary to achieve the desired stereochemistry and regioselectivity.
In terms of pharmacokinetics, preliminary studies indicate that Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate has favorable absorption properties in vitro. However, further research is needed to evaluate its bioavailability and metabolic stability in vivo. Preclinical studies are currently underway to assess its safety profile and potential toxicity.
The application of computational chemistry tools has provided valuable insights into the molecular interactions of this compound. Molecular docking studies suggest that it may bind to several key protein targets associated with inflammation and oxidative stress. These findings align with experimental data showing its anti-inflammatory and antioxidant activities.
In conclusion, Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate represents a promising lead compound for further exploration in drug discovery efforts. Its unique structure and potential bioactivity make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.
2680723-10-6 (Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate) 関連製品
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)
- 899746-47-5(4-chloro-N-4-(dimethylamino)phenyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-5-carboxamide)
- 2171902-70-6(4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole)
- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)
- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)
- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)